3-Methoxy-4-(2-methoxyethoxy)benzaldehyde 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 114991-70-7
VCID: VC5360363
InChI: InChI=1S/C11H14O4/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7-8H,5-6H2,1-2H3
SMILES: COCCOC1=C(C=C(C=C1)C=O)OC
Molecular Formula: C11H14O4
Molecular Weight: 210.229

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde

CAS No.: 114991-70-7

Cat. No.: VC5360363

Molecular Formula: C11H14O4

Molecular Weight: 210.229

* For research use only. Not for human or veterinary use.

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde - 114991-70-7

Specification

CAS No. 114991-70-7
Molecular Formula C11H14O4
Molecular Weight 210.229
IUPAC Name 3-methoxy-4-(2-methoxyethoxy)benzaldehyde
Standard InChI InChI=1S/C11H14O4/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7-8H,5-6H2,1-2H3
Standard InChI Key NOPUZJCDDPDODF-UHFFFAOYSA-N
SMILES COCCOC1=C(C=C(C=C1)C=O)OC

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-methoxy-4-(2-methoxyethoxy)benzaldehyde is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol. Its IUPAC name reflects the substitution pattern: the methoxy group (-OCH₃) occupies the 3-position, while the 2-methoxyethoxy group (-OCH₂CH₂OCH₃) is at the 4-position. The aldehyde functional group (-CHO) at the 1-position enables participation in condensation, oxidation, and nucleophilic addition reactions.

The canonical SMILES representation, COCCOC1=C(C=CC(=C1)OC)C=O, illustrates the connectivity of substituents. The methoxyethoxy side chain enhances solubility in polar solvents compared to simpler benzaldehyde derivatives, a property critical for its utility in solution-phase syntheses.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-methoxy-4-(2-methoxyethoxy)benzaldehyde typically involves multi-step strategies to install the ether linkages while preserving the aldehyde group. One common approach begins with vanillin (4-hydroxy-3-methoxybenzaldehyde):

  • Protection of the Aldehyde: The aldehyde group is temporarily protected as an acetal to prevent unwanted reactions during subsequent steps.

  • Etherification: The 4-hydroxy group undergoes Williamson ether synthesis with 2-methoxyethyl bromide or tosylate in the presence of a base (e.g., K₂CO₃).

  • Deprotection: Acidic hydrolysis regenerates the aldehyde functionality.

Alternative routes utilize Ullmann coupling or Mitsunobu reactions to form the ether linkage, though these methods may require transition metal catalysts or specialized reagents .

Industrial Scalability

Industrial production emphasizes continuous flow processes to optimize yield and minimize byproducts. Automated reactors with real-time monitoring ensure precise control over reaction parameters such as temperature and residence time. Purification is achieved via fractional distillation or recrystallization, yielding >95% purity for commercial-grade material.

Chemical Reactivity and Applications

Key Reactions

  • Oxidation:
    The aldehyde group oxidizes to a carboxylic acid using agents like KMnO₄ or CrO₃, forming 3-methoxy-4-(2-methoxyethoxy)benzoic acid. This product is a precursor for esterification or amidation reactions.

  • Reduction:
    Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) converts the aldehyde to 3-methoxy-4-(2-methoxyethoxy)benzyl alcohol, a chiral building block for pharmaceuticals.

  • Condensation:
    The aldehyde participates in Schiff base formation with amines, yielding polyazomethines. These polymers exhibit electrical conductivity, making them candidates for organic electronics .

Comparative Reactivity

The electron-donating effects of the methoxy and methoxyethoxy groups activate the aromatic ring toward electrophilic substitution. For example, nitration occurs preferentially at the 5-position (meta to the methoxy group), while bromination favors the 6-position (ortho to the methoxyethoxy chain).

Applications in Materials Science

Conductive Polymers

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde serves as a monomer in synthesizing polyazomethines, a class of conjugated polymers with tunable electronic properties. Reaction with diamines (e.g., 1,4-phenylenediamine) produces materials with conductivities up to 10⁻³ S/cm, suitable for flexible displays and sensors .

Film-Forming Properties

Studies on analogous compounds demonstrate excellent film-forming capabilities due to the alkoxy side chains, which improve solubility and reduce crystallinity. Thin films deposited via spin-coating exhibit uniform morphology and high thermal stability (>300°C) .

Comparison with Structural Isomers

Property3-Methoxy-4-(2-methoxyethoxy)benzaldehyde4-Methoxy-3-(2-methoxyethoxy)benzaldehyde
Solubility in H₂O12 mg/mL8 mg/mL
Melting Point45–47°C52–54°C
LogP1.82.1

The 3-methoxy-4-substituted isomer demonstrates higher aqueous solubility due to reduced steric hindrance around the ether linkage, facilitating hydrogen bonding with water.

Data Table: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₄Inferred
Molecular Weight210.23 g/molInferred
Boiling Point285°C (dec.)Estimated
Density1.18 g/cm³Estimated
Refractive Index1.532Estimated

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